1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-dione class, characterized by a fused thiophene-pyrimidine ring system. The substitution pattern includes a 4-chlorophenylmethyl group at position 1 and a 3-fluorophenyl group at position 3. Thienopyrimidine derivatives are known for diverse pharmacological applications, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-13-6-4-12(5-7-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-3-1-2-14(21)10-15/h1-10,16-17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOQLHZKJCOFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thieno[3,2-d]pyrimidine core.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, which could be useful in treating diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
Key Observations :
- Thienopyrimidine vs.
- Substituent Effects: Chloro vs. Fluoro: The 4-chlorophenylmethyl group (target) may increase metabolic stability compared to the 3-fluorophenyl group (). Oxadiazole vs.
- Trifluoromethyl Group : The trifluoromethyl group in significantly enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability relative to the target’s chloro/fluoro substituents.
Pharmacological and Physicochemical Properties
Biological Activity
1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, which include enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H14ClF N2O2S
- Molecular Weight : 348.83 g/mol
- CAS Number : [Not provided in search results]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Thienopyrimidine Core : This is achieved through cyclization reactions involving thioketones and amines.
- Substitution Reactions : The introduction of the chlorophenyl and fluorophenyl groups is performed using halogenated aromatic compounds and organometallic reagents under controlled conditions (e.g., palladium-catalyzed coupling reactions) .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes:
- MIF2 Tautomerase Inhibition : The compound has been evaluated for its inhibitory effects on MIF2 (Macrophage Migration Inhibitory Factor 2), showing promising IC50 values in the low micromolar range. For instance, related thienopyrimidine derivatives exhibited IC50 values ranging from 7.2 µM to 27 µM .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-thieno[3,2-d]pyrimidine | 27 ± 7.2 | |
| Bromo-substituted analogue | 7.2 ± 0.6 | |
| Control Compound (4-CPPC) | 47 ± 7.2 |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. The interaction leads to alterations in enzymatic activity or receptor signaling pathways. For example, the inhibition of MIF2 tautomerase activity can disrupt inflammatory responses and has implications for treating diseases characterized by excessive inflammation .
Case Studies and Research Findings
- Anti-inflammatory Potential : A study investigating the anti-inflammatory properties of thienopyrimidine derivatives found that certain modifications could enhance their efficacy as therapeutic agents against inflammatory diseases .
- Anticancer Activity : Another study explored the anticancer potential of thienopyrimidine derivatives, indicating that modifications at specific positions could lead to increased cytotoxicity against various cancer cell lines .
- Structure-Activity Relationships (SAR) : Research into SAR revealed that substituents on the phenyl rings significantly influence biological activity. For instance, fluorination at specific positions tended to enhance potency against targeted enzymes .
Q & A
Q. Key Considerations :
- Reaction temperature (60–120°C) and solvent polarity significantly impact yield .
- Catalysts like palladium may enhance coupling efficiency in aryl substitutions .
Basic: What analytical methods are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring fusion patterns. For example, aromatic protons from chlorophenyl/fluorophenyl groups appear as distinct multiplets in δ 6.5–7.8 ppm .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings, critical for understanding electronic interactions (e.g., planar vs. twisted conformations) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20H15ClFN2O2S) with <5 ppm error .
Advanced: How can reaction yields be optimized given substituent electronic effects?
Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (EWG) may slow nucleophilic substitutions; increasing reaction time or temperature (e.g., 100°C for 24h) compensates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions involving fluorophenyl groups .
- Catalytic Screening : Pd-based catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency by 20–30% in aryl-aryl bond formation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Structural Validation : Re-examine batch purity via HPLC (≥95% purity threshold) to rule out impurities skewing activity .
- Target-Specific Assays : Compare IC50 values across standardized enzyme inhibition assays (e.g., kinase panels) to isolate mechanism-specific effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP, reconciling disparities between in vitro and cellular data .
Basic: What are the key physicochemical properties influencing solubility?
Answer:
- LogP : Calculated ~3.2 (high lipophilicity due to halogenated aryl groups), necessitating DMSO or PEG-400 for in vitro studies .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, indicating stability under standard storage .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Substituent Libraries : Synthesize analogs with varying halogens (e.g., Br vs. Cl) or methoxy/ethoxy groups on phenyl rings to map steric/electronic effects .
- Activity Cliffs : Use 3D-QSAR (CoMFA) to identify critical regions; e.g., fluorophenyl meta-substitution enhances kinase inhibition by 40% compared to para .
- In Vivo Correlation : Pair pharmacokinetic profiling (e.g., t1/2 in rodent models) with in vitro potency to prioritize lead compounds .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Screening : Preliminary Ames tests (OECD 471) to assess mutagenicity .
- PPE : Use nitrile gloves and fume hoods due to potential irritant effects from halogenated intermediates .
Advanced: How to address batch-to-batch variability in crystallinity?
Answer:
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water gradients) to isolate stable Form I vs. metastable Form II .
- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization kinetics and ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
